molecular formula C12H15NO3S B556263 N-Benzoyl-L-methionine CAS No. 10290-61-6

N-Benzoyl-L-methionine

Cat. No. B556263
CAS RN: 10290-61-6
M. Wt: 253,31 g/mole
InChI Key: PPFRJEXUPZWQPI-JTQLQIEISA-N
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Description

N-Benzoyl-L-methionine is a compound with the molecular formula C12H15NO3S . It contains a total of 32 atoms; 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The molecule contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 hydroxyl group, and 1 sulfide .


Synthesis Analysis

N-Benzoyl-L-methionine can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .


Molecular Structure Analysis

The molecular structure of N-Benzoyl-L-methionine includes a total of 32 bonds. There are 17 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aromatic), 1 hydroxyl group(s), and 1 sulfide(s) .


Chemical Reactions Analysis

N-Benzoyl-L-methionine has been found to be stable during incubation with carbohydrate compounds such as reducing sugars, dicarbonyl compounds, reductones, and Amadori rearrangement products (ARPs). The reaction products were identified and quantified by HPLC-UV and HPLC-MS .


Physical And Chemical Properties Analysis

N-Benzoyl-L-methionine has a molecular weight of 253.32 . It contains 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . The compound is a white powder and should be stored at temperatures below −20°C .

Scientific Research Applications

  • Enhanced Production of S-adenosyl-L-methionine (SAM)

    • Scientific Field : Microbiology and Bioengineering .
    • Application Summary : SAM is an essential metabolite in all living cells, playing an important role in cellular functions such as methylation, sulfuration, and polyamine synthesis . The study aimed to obtain an industrial strain with overproduction of SAM .
    • Methods of Application : The wild-type strain, Saccharomyces cerevisiae CGMCC 1226, was subjected to successive mutagenic with ultraviolet irradiation (UV) coupled with ethionine-resistant screening procedure .
    • Results : A high SAM yield strain, designated as Saccharomyces cerevisiae CGMCC 2842, was successfully selected and exhibited higher SAM synthetase activity which was increased by 2.7-fold in comparison with the wild-type strain .
  • Protection Against Oxidative Stress and Mitochondrial Dysfunction

    • Scientific Field : Neurobiology and Pharmacology .
    • Application Summary : L-methionine has been demonstrated to have crucial roles in metabolism, innate immunity, and activation of endogenous antioxidant enzymes . The study aimed to study the preventive effects of methionine in counteracting 6-hydroxydopamine (6-OHDA)-induced injury .
    • Methods of Application : The protective effects of the amino acid L-methionine were analyzed in an in vitro model of Parkinson’s disease .
    • Results : The data suggested that an L-methionine-enriched diet could be beneficial during aging to protect neurons from oxidative imbalance and mitochondrial dysfunction, thus preventing the progression of neurodegenerative processes .
  • Biomedical Applications

    • Scientific Field : Biomedical Science .
    • Application Summary : Methionine (Met), an essential amino acid in the human body, possesses versatile features based on its chemical modification, cell metabolism and metabolic derivatives . Benefitting from its multifunctional properties, Met holds immense potential for biomedical applications .
    • Methods of Application : The unique structural characteristics of Met allow for two chemical modification methods .
    • Results : Applications of Met in cancer treatment and diagnosis are summarized in detail . The efficacy of S-adenosylmethionine (SAM), as the most important metabolic derivative of Met, for treating liver diseases is mentioned .
  • Enhancement of Exercise Performance

    • Scientific Field : Sports Nutrition .
    • Application Summary : L-Methionine supplementation may enhance exercise performance and accelerate recovery by reducing inflammation and oxidative damage .
    • Methods of Application : L-Methionine is often used as a precursor in the production of various drugs and pharmaceutical compounds .
    • Results : Studies have suggested that L-Methionine supplementation may enhance exercise performance and accelerate recovery .
  • Nutritive Element in Infant Milk Preparations

    • Scientific Field : Nutrition .
    • Application Summary : L-Methionine is used as a nutritive element in infant milk preparations, parenteral nutrition, health foods, and as a component of sports supplements .
    • Methods of Application : L-Methionine is added to infant milk preparations, parenteral nutrition, health foods, and sports supplements .
    • Results : The addition of L-Methionine in these products provides essential nutrients .
  • Anticancer Agent

    • Scientific Field : Oncology .
    • Application Summary : L-Methioninase has the potential to selectively sensitize tumour cells to many classes of currently used chemotherapy .
    • Methods of Application : L-Methioninase is used in combination therapy .
    • Results : The most significant promise for L-methioninase is in combination therapy, where it has the potential to selectively sensitize tumour cells to many classes of currently used chemotherapy .
  • Support for Liver Health

    • Scientific Field : Hepatology .
    • Application Summary : L-Methionine has been studied for its potential to support liver health and aid in the detoxification process by promoting the synthesis of glutathione .
    • Methods of Application : L-Methionine is often used as a supplement for liver health .
    • Results : Studies have suggested that L-Methionine may support liver health and aid in the detoxification process .
  • Reducing Exercise-Induced Oxidative Stress and Muscle Damage

    • Scientific Field : Sports Nutrition .
    • Application Summary : L-Methionine has gained attention for its potential role in reducing exercise-induced oxidative stress and muscle damage .
    • Methods of Application : L-Methionine is often used as a supplement for sports performance .
    • Results : Studies have suggested that L-Methionine may enhance exercise performance and accelerate recovery .
  • Decreased Risk of Dementia and Reduced Loss of Brain Volume

    • Scientific Field : Neurology .
    • Application Summary : A high ratio of high L-methionine and low homocysteine was associated with a decreased risk of dementia and reduced loss of brain volume .
    • Methods of Application : L-Methionine is often used as a supplement for brain health .
    • Results : Studies have suggested that L-Methionine may decrease the risk of dementia and reduce loss of brain volume .

Safety And Hazards

Contact with skin, eyes, and clothing should be avoided. Contaminated clothing and gloves should be removed and washed before reuse. Breathing vapors or mists should be avoided, and ingestion is not recommended. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

(2S)-2-benzamido-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-17-8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFRJEXUPZWQPI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145564
Record name N-Benzoyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-L-methionine

CAS RN

10290-61-6
Record name N-Benzoyl-L-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10290-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-L-methionine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010290616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzoyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-L-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Kameda, K Matsui, Y Kimura, E Toyoura… - Chemical and …, 1962 - jstage.jst.go.jp
In the earlier papers, 1, 2) it was reported that a strain of soil bacteria, KT 84 (Pseudomonas sp.), asymmetrically hydrolyzed benzoyl, dichloroacetyl, chloroacetyl or acetyl derivatives of …
Number of citations: 6 www.jstage.jst.go.jp
TH Applewhite - 1956 - thesis.library.caltech.edu
The known reactions of N,S-diphenylthiocarbamate were extended by studies of the effects of various reagents and conditions. The results are discussed in terms of previously …
Number of citations: 0 thesis.library.caltech.edu
M Dörr, MPC Fibinger, D Last, S Schmidt… - Biotechnology and …, 2016 - Wiley Online Library
… For this, mutations in the acyl-binding pocket of porcine aminoacylase 1 (pAcy1) were combined to identify more active variants towards N-benzoyl-L-methionine (NBM). Lindner et al. (…
Number of citations: 97 onlinelibrary.wiley.com
C Rim - 2009 - search.proquest.com
… of compound 4a: A 100-mL round-bottomed single-necked flask equipped with a condenser, a N2 gas inlet, and a magnetic stir bar was charged with N-benzoyl-Lmethionine (2.0 g, 7.9 …
Number of citations: 0 search.proquest.com
K Breddam - Carlsberg Research Communications, 1983 - Springer
… Nbenzoyl-L-valine methyl ester, N-benzoyl-L-isoleucine, N-benzoyl-L-leucine methyl ester, Nbenzoyl-L-methionine methyl ester and N-benzoyl-L-histidine methyl ester were products of …
Number of citations: 42 link.springer.com
PJ Boogaard, KP De Kloe, J Bierau, G Kuiken… - Xenobiotica, 2000 - Taylor & Francis
… Several N-benzoylated amino acids, such as N-benzoyl-l -methionine (retention 13.9 min) and N-benzoyl-histidine (retention 13.7 min) were tested as external standards to correct for …
Number of citations: 19 www.tandfonline.com
ND Boyd, MM Martin - Insect Biochemistry, 1975 - Elsevier
… The dependence of the rate of hydrolysis of N-benzoyl L-methionine methyl ester exhibits a maximum between 8 and 9, and resembles the pH profile for the activity of proteinase I …
Number of citations: 55 www.sciencedirect.com
亀田幸雄, 豊浦悦子, 木村行男, 金谷兌清… - YAKUGAKU …, 1958 - jstage.jst.go.jp
… N® Benzoyl-L-methionine is more easily hydrolyzed by KT 84 than its N-acetyl derivative. The acetone-dried powder of KT 83 hydrolyzed (V) to form D-methionine and ben zoic acid. …
Number of citations: 2 www.jstage.jst.go.jp
D Last
Number of citations: 0
高野三郎, 鈴木隆雄, 佐橋佳一 - 日本農芸化学会誌, 1972 - jstage.jst.go.jp
Inhibitory activities by amino acids or their derivatives upon a rice blast fungus, Piricularia oryzae Cavara P 2 (C-1) 6019, were studied by observing the colonial growth of the fungus on …
Number of citations: 6 www.jstage.jst.go.jp

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